molecular formula C13H13NO B6508176 2-[(2-methylphenoxy)methyl]pyridine CAS No. 16173-81-2

2-[(2-methylphenoxy)methyl]pyridine

Cat. No.: B6508176
CAS No.: 16173-81-2
M. Wt: 199.25 g/mol
InChI Key: QCZSYNSLABZWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-methylphenoxy)methyl]pyridine” is an organic compound that belongs to the class of organic compounds known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof . It has a molecular formula of C14H15NO2 .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The proposed methyl source is C1 of the primary alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methoxybenzene through a methylene bridge . The exact mass of the molecule is 229.110278721 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 229.27 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 31.4 Ų .

Future Directions

The future directions for “2-[(2-methylphenoxy)methyl]pyridine” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-6-2-3-8-13(11)15-10-12-7-4-5-9-14-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSYNSLABZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.